Structural Identity: Unique Pentasaccharide Sequence on Hederagenin Core vs. Hederasaponin B
Japondipsaponin E1 is differentiated from its close analog Hederasaponin B by its specific pentasaccharide chain. Both share a hederagenin aglycone and a C-28 glucose. However, the C-3 sugar chain in Japondipsaponin E1 is identified as 3-O-α-L-rhamnopyranosyl(1→3)-β-D-glucopyranosyl(1→3)-α-L-rhamnopyranosyl(1→2)-α-L-arabinopyranosyl [1]. Hederasaponin B, while containing a similar number of sugars, is known to have a different sugar sequence or linkage pattern, resulting in a distinct chemical entity with the formula C59H96O25 (compared to C59H96O26 for Japondipsaponin E1) . This specific glycosidic linkage profile is a definitive molecular identifier.
| Evidence Dimension | Glycosylation pattern and molecular formula |
|---|---|
| Target Compound Data | Molecular Formula: C59H96O26. Glycosylation: Unique pentasaccharide at C-3, confirmed by 2D NMR [1]. |
| Comparator Or Baseline | Hederasaponin B. Molecular Formula: C59H96O25. A hederagenin saponin with a different C-3 sugar sequence . |
| Quantified Difference | Difference of one oxygen atom, as reflected in the molecular formula (C59H96O26 vs C59H96O25). |
| Conditions | Structural elucidation via 1D and 2D NMR spectroscopy and chemical methods [1]. |
Why This Matters
This structural uniqueness ensures that experimental results are directly attributable to the compound's specific molecular identity, enabling precise structure-activity relationship (SAR) studies and ensuring batch-to-batch reproducibility.
- [1] F Wei, ZC Lou, M Gao, ZC Miao. APPICATION OF NEW TECHNIQUES OF NMR IN THE STRUCTURE ELUCIDATION OF JAPONDIPSAPONIN E1 ISOLATED FROM DIPSACUS JAPONICUS Miq. Acta Pharmaceutica Sinica, 1995, 30(11): 831-837. View Source
